molecular formula C9H17Br B6157033 3-(2-bromoethyl)-1,1-dimethylcyclopentane CAS No. 1189799-82-3

3-(2-bromoethyl)-1,1-dimethylcyclopentane

Cat. No.: B6157033
CAS No.: 1189799-82-3
M. Wt: 205.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-1,1-dimethylcyclopentane is an organic compound with the molecular formula C9H17Br It is a cyclopentane derivative where a bromine atom is attached to an ethyl group at the third position, and two methyl groups are attached to the first position of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-1,1-dimethylcyclopentane can be achieved through several methods. One common approach involves the bromination of 1,1-dimethylcyclopentane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

3-(2-Bromoethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1,1-dimethylcyclopentane depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-1,1-dimethylcyclopentane: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Iodoethyl)-1,1-dimethylcyclopentane: Similar structure but with an iodine atom instead of bromine.

    1,1-Dimethylcyclopentane: Lacks the bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-1,1-dimethylcyclopentane is unique due to the presence of the bromine atom, which makes it more reactive in substitution and elimination reactions compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity also influence the compound’s reactivity and the types of reactions it can undergo.

Properties

CAS No.

1189799-82-3

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.